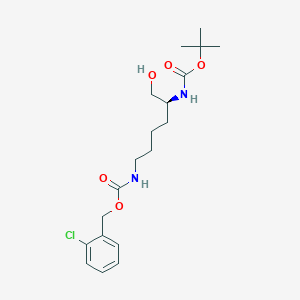

4-Fluoro-2-vinylphenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 4-Fluoro-2-vinylphenol, such as poly(4-vinylphenol) (PVPh), has been reported. Polystyrene prepared by free-radical and anionic polymerization was acetylated quantitatively to poly(4-acetylstyrene) (ACPS) with acetyl chloride and anhydrous aluminum trichloride . Another study reported the transesterification of dialkyl carbonates and fluorine-containing carbonates by poly(4-vinylphenol) to develop a method for the synthesis of polymers containing a carbonate functional group in the side chain .Aplicaciones Científicas De Investigación

1. Production of Poly(4-vinylphenol)

4-Vinylphenol, a key derivative of 4-Fluoro-2-vinylphenol, is crucial in the production of poly(4-vinylphenol) (PVPh), a polymer with various industrial applications. A study developed a low-cost process for producing 4-vinylphenol through the low-temperature fast pyrolysis of biomass, highlighting its viability for large-scale production (Qu et al., 2013).

2. Photocatalysis Using Poly(4-vinylphenol)

Poly (4-vinylphenol) (PVP) has been identified as a stable and low-cost sensitizer for titania in visible light photocatalysis. The study demonstrated PVP's effectiveness in hydrogen production and photocatalytic degradation of pollutants under visible light, offering a promising approach for environmental remediation (Zhang et al., 2017).

3. Hydrogen Bonding in Polymer Synthesis

Research into diblock copolymers has utilized poly(4-vinylpyridine) block copolymers containing a segment derived from 4-fluorophenyl, which is a component of this compound. This study provides insights into the synthesis and self-assembly of these copolymers, contributing to the development of advanced polymeric materials (Pan et al., 2000).

4. Bio-Based Styrene Monomers

4-Vinylguaiacol, derived from this compound, has been used for synthesizing bio-based poly(vinylguaiacol) with phenolic functions. This approach offers an environmentally friendly alternative for producing polymers with controlled molecular weights, demonstrating the versatility of this compound derivatives in green chemistry (Takeshima et al., 2017).

5. Antioxidant Properties in Food Chemistry

Studies on 4-vinyl derivatives of hydroxycinnamic acids, related to this compound, have explored their antioxidant properties. These compounds, including 4-vinylphenol, show potential as antioxidants in various mediums, which could be beneficial for food preservation and health-related applications (Terpinc et al., 2011).

6. Low-Surface-Energy Materials

Poly(vinylphenol) (PVPh), derived from this compound, has been discovered to have an extremely low surface energy after thermal treatment. This property is significant for developing materials with special surface characteristics, like non-stick or water-repellent surfaces (Lin et al., 2007).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s worth noting that similar compounds have demonstrated anti-angiogenic activities, suggesting potential interactions with angiogenesis-related targets .

Biochemical Pathways

A study on a similar compound, 4-vinylphenol, showed that it down-regulated pi3k/akt and p38 mapk pathways . These pathways are crucial in cell proliferation and survival, suggesting that 4-Fluoro-2-vinylphenol may have similar effects.

Result of Action

Similar compounds have shown to inhibit metastasis and cancer stemness in cancer stem-like cells

Propiedades

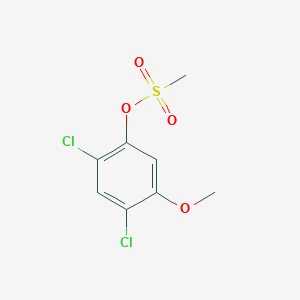

IUPAC Name |

2-ethenyl-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHXEZQFNWLCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)

![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)